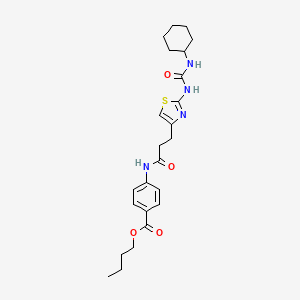

![molecular formula C22H21FN4O3S B2547603 3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide CAS No. 1251605-20-5](/img/structure/B2547603.png)

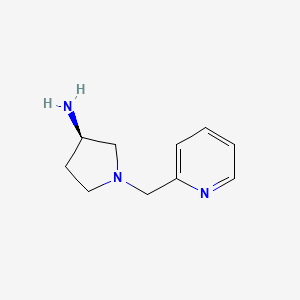

3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Triazolo[4,3-a]pyrazine derivatives are a class of nitrogen-containing heterocycles . They are found in natural products, synthetic drugs, and functional materials, and are the basic backbone of many physiologically active compounds and drugs .

Synthesis Analysis

The synthesis of similar compounds, such as triazolo[4,3-a]pyrazine derivatives, involves various techniques, such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Molecular Structure Analysis

The molecular structure of similar compounds is characterized using techniques such as 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The synthesis of similar compounds involves aromatic nucleophilic substitution .Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds are typically characterized using techniques such as melting point, 1H and 13C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Applications De Recherche Scientifique

Herbicide Development and Plant Health Substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds have shown remarkable herbicidal activity against a broad spectrum of vegetation at low application rates, indicating their potential in agricultural applications to maintain plant ecosystem health M. Moran, 2003.

Anticancer Activity Modifications of the N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide structure have resulted in compounds with significant antiproliferative activities against human cancer cell lines, offering a basis for the development of potent anticancer agents with reduced toxicity Xiao-meng Wang et al., 2015.

Antimalarial Drug Discovery A novel series of [1,2,4]triazolo[4,3-a]pyridines bearing a sulfonamide fragment have been synthesized and evaluated for their antimalarial activity, demonstrating good inhibitory effects against Plasmodium falciparum. This suggests their utility in antimalarial drug discovery V. R. Karpina et al., 2020.

Antimicrobial Properties Several studies have focused on synthesizing and evaluating the antimicrobial activity of compounds within the [1,2,4]triazolo[1,5-a]pyridine class, revealing significant biological activity against various microorganisms. This highlights their potential in developing new antimicrobial agents Azza M. El‐Kazak et al., 2013.

Environmental Applications Research has also explored the development of assays for detecting specific sulfonamide herbicides in environmental samples, such as soil and water, underscoring the environmental monitoring and safety assessment aspects of these compounds Parnell and Hall, 1998.

Mécanisme D'action

Propriétés

IUPAC Name |

3-ethyl-N-(3-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21FN4O3S/c1-3-21-24-25-22-12-11-20(15-26(21)22)31(28,29)27(18-6-4-5-17(23)13-18)14-16-7-9-19(30-2)10-8-16/h4-13,15H,3,14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULHFYQFSGUMRJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NN=C2N1C=C(C=C2)S(=O)(=O)N(CC3=CC=C(C=C3)OC)C4=CC(=CC=C4)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21FN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

440.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(cyclohex-3-ene-1-carbonyl)azetidin-3-yl]pyrimidin-2-amine](/img/structure/B2547524.png)

![methyl 2-cyano-2-[(2E)-4-oxo-3-phenyl-1,3-thiazolidin-2-ylidene]acetate](/img/structure/B2547525.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)isobutyramide](/img/structure/B2547543.png)